molecular formula C24H20BrNO4 B1334166 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid CAS No. 269078-76-4

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Cat. No. B1334166
M. Wt: 466.3 g/mol
InChI Key: GVCLAQFMSVKNKH-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a molecule that contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The presence of a bromophenyl moiety suggests potential reactivity in cross-coupling reactions, and the propanoic acid segment indicates the molecule's carboxylic acid functionality.

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups and coupling reactions. For instance, the synthesis of N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, a photocleavable linker for solid-phase peptide synthesis, was achieved from veratraldehyde with simple reaction and separation steps . Similarly, 2-(9H-fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid was prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, obtained from potassium thiocyanate . These methods could provide insights into the synthesis of the compound , although the exact synthesis details for 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid are not provided.

Molecular Structure Analysis

The molecular structure of the compound would likely feature the fluorenylmethoxycarbonyl group as a significant steric and electronic influence due to its bulky and aromatic nature. The bromophenyl group would be positioned to participate in various chemical reactions, particularly those involving palladium-catalyzed cross-coupling due to the presence of the bromine atom, which is a good leaving group.

Chemical Reactions Analysis

The bromophenyl group in the compound is a reactive site for cross-coupling reactions. For example, 3-(diphenylphosphino)propanoic acid has been used as a ligand for the copper-catalyzed N-arylation of imidazoles and pyrazoles with aryl halides . This suggests that the bromophenyl group in the compound of interest could undergo similar N-arylation reactions under the right conditions. Additionally, the carboxylic acid functionality could be involved in the formation of amides, esters, or anhydrides, and could be used for conjugation to other molecules or surfaces.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The Fmoc group is known to be stable under basic conditions but can be removed under acidic conditions or by irradiation with UV light, as demonstrated by the photocleavable linker synthesized in one study . The bromophenyl group would contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The carboxylic acid group would impart acidity to the molecule, making it soluble in basic aqueous solutions and capable of forming salts with bases. The overall molecular structure, including the bulky Fmoc group, would likely affect the compound's solubility in organic solvents and its chromatographic behavior, as seen in the analysis of related compounds .

Scientific Research Applications

Synthesis and Molecular Chemistry

  • A study by Le & Goodnow (2004) details the synthesis of a closely related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid. This showcases the chemical versatility and potential utility in synthesizing novel compounds.

Application in Peptide Synthesis

  • Funakoshi et al. (1988) demonstrated the use of a similar compound, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, in solid-phase peptide synthesis. This suggests potential applications of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide and protein engineering.

Solid Phase Synthesis

  • A research by Seed et al. (2003) involving 3-(4-Bromobenzoyl)propanoic acid highlights its potential application in solid-phase synthesis, which could extend to the compound .

Photophysical Properties and Bioimaging

  • The study by Morales et al. (2010) investigated the photophysical characteristics of a water-soluble fluorene derivative, which may be relevant for understanding the properties and potential applications of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in bioimaging.

Synthesis of High Molecular Weight Polymers

  • Hernandez et al. (2010) described the synthesis of high-molecular-weight polymers using fluorene derivatives. This indicates potential uses of the compound for creating new polymeric materials with unique properties.

Fluorene Derivatives in Sensing Applications

  • A study by Han et al. (2020) on fluorene derivatives used for sensing applications might imply the potential of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in similar roles, such as detecting specific molecules or ions.

Protective Groups in Organic Synthesis

  • Research by Surprenant & Lubell (2006) on the use of 9-(4-bromophenyl)-9-fluorenyl as a nitrogen protecting group in organic synthesis indicates potential applications of related compounds in protecting sensitive functional groups during chemical reactions.

properties

IUPAC Name

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCLAQFMSVKNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149421
Record name 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

CAS RN

269078-76-4
Record name 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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